5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often prepared from the corresponding amine through diazotization followed by azidation.
Substitution Reactions: The 3-chlorobenzyl and 2,5-difluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazole intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the triazole ring or the chlorobenzyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced triazole or benzyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, triazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. This compound, in particular, may exhibit bioactivity that makes it a candidate for drug development.
Medicine
Medicinally, triazole compounds are known for their role as enzyme inhibitors, particularly in the inhibition of cytochrome P450 enzymes. This compound could be explored for its potential as a therapeutic agent in treating diseases where enzyme inhibition is beneficial.
Industry
In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of polymers and dyes. This compound could find applications in these areas due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The triazole ring can interact with the active site of enzymes, disrupting their normal function. The chlorobenzyl and difluorophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3-chlorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-chlorobenzyl)-N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The presence of the 2,5-difluorophenyl group in 5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and bioactivity. This makes it a unique candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(2,5-difluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)4-5-12(13)19/h1-7H,8,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFIOYOVASYWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.